molecular formula C15H17N5O B6451421 2-[1-(1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine CAS No. 2548978-31-8

2-[1-(1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine

Cat. No. B6451421
CAS RN: 2548978-31-8
M. Wt: 283.33 g/mol
InChI Key: BKMXIHZMHWZFNX-UHFFFAOYSA-N
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Description

The compound “2-[1-(1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine” is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The synthesis of imidazole derivatives involves various synthetic routes . For instance, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions were mild enough for the inclusion of a variety of functional groups including, arylhalides as well as aromatic and saturated heterocycles .


Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e., it shows both acidic and basic properties .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Imidazoles are essential building blocks in pharmaceutical research. This compound’s unique structure makes it a promising candidate for drug design. Researchers explore its potential as a scaffold for novel drugs targeting specific receptors or enzymes. For instance, it could serve as a core structure for kinase inhibitors, antiviral agents, or anti-inflammatory drugs .

PARP-1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors have gained attention in cancer therapy. These compounds selectively target tumor cells with defective BRCA-1/2 genes, crucial for homologous recombination-mediated DNA repair. The inhibition of PARP-1 leads to synthetic lethality in cancer cells, making it a promising avenue for personalized medicine .

Functional Materials and Catalysis

Imidazoles play a role in functional materials, including dyes for solar cells and other optical applications. Researchers investigate the incorporation of this compound into materials with specific electronic or optical properties. Additionally, imidazoles can act as ligands in catalytic reactions, enhancing reaction rates and selectivity .

Organic Synthesis and Cyclization

The synthesis of imidazoles via one-bond-forming methods is an active area of research. For instance, a recent protocol involves cyclizing amido-nitriles to form disubstituted imidazoles. This reaction proceeds via nickel-catalyzed addition, proto-demetallation, tautomerization, and dehydrative cyclization. The versatility of this approach allows for the inclusion of various functional groups .

Hypoparathyroidism Treatment

Researchers have used imidazole derivatives, including 2-[1-(1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine, as human parathyroid hormone receptor 1 (hPTHR1) agonists. These compounds show promise for treating hypoparathyroidism, a condition characterized by insufficient parathyroid hormone production .

Nano-Catalysis

Recently, nano-Fe3O4@Ca3(PO4)2 catalysts were employed for the synthesis of 1,2,4,5-tetra-substituted imidazole derivatives. This one-pot, four-component reaction involved benzaldehydes, anilines, benzoin, and ammonium acetate. The resulting imidazoles have potential applications in various fields .

properties

IUPAC Name

1H-imidazol-5-yl-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c21-15(12-7-16-10-18-12)20-6-4-11-8-19(9-13(11)20)14-3-1-2-5-17-14/h1-3,5,7,10-11,13H,4,6,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMXIHZMHWZFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=CC=CC=N3)C(=O)C4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine

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